REACTION_CXSMILES
|
C1(=O)[N:5]([CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][N:23]2C(=O)C3=CC=CC=C3C2=O)C(=O)C2=CC=CC=C12.O.NN>C(O)C>[NH2:23][CH2:22][CH2:21][O:20][CH2:19][CH2:18][O:17][CH2:16][CH2:15][O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][NH2:5] |f:1.2|
|
Name
|
1,17-diphthalimido-3,6,9,12,15 - pentaoxaheptadecane
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CCOCCOCCOCCOCCOCCN1C(C=3C(C1=O)=CC=CC3)=O)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with mechanical stirring in a 100° C. oil bath for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed four times with 300 ml portions of ethanol
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCOCCOCCOCCOCCOCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |